

Dimidazon: A Technical Whitepaper on a Photosystem II Inhibitor

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Compound of Interest

Compound Name: Dimidazon

Cat. No.: B1332498

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3295-78-1 Chemical Name: 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one

Molecular Formula: $C_{12}H_{12}N_2O_3$ Synonyms: BAS 29095

Abstract

Dimidazon (CAS 3295-78-1) is a chemical compound belonging to the pyridazinone class, recognized for its activity as a herbicide. Its primary mechanism of action involves the inhibition of photosynthetic electron transport at Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis in plants. This technical guide provides a comprehensive overview of the available scientific information on **Dimidazon**, with a focus on its chemical properties, mechanism of action, and a summary of the limited toxicological data. While the current body of research is predominantly centered on its agricultural applications, this paper aims to present the existing knowledge in a format accessible to researchers and professionals in the field of drug development, highlighting the significant gaps in data concerning its potential effects on mammalian systems.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Dimidazon** is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

Property	Value
CAS Number	3295-78-1
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃
IUPAC Name	4,5-dimethoxy-2-phenylpyridazin-3(2H)-one
Molar Mass	232.24 g/mol
Appearance	Solid (form may vary)
Solubility	Limited solubility in water
Chemical Class	Pyridazinone

Mechanism of Action: Inhibition of Photosystem II

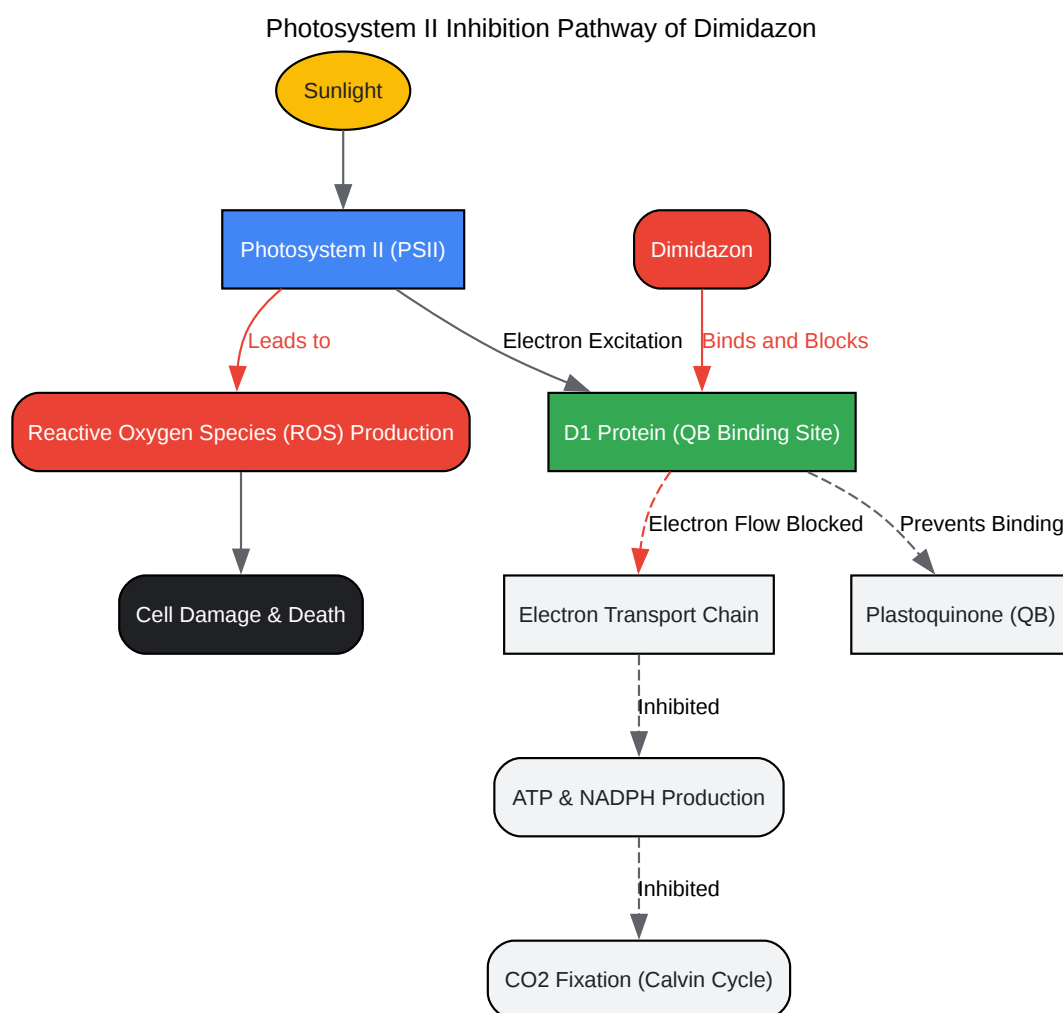
The primary mode of action of **Dimidazon**, like other pyridazinone herbicides, is the inhibition of photosynthesis.^[1] This occurs through the disruption of the photosynthetic electron transport chain within the chloroplasts of plant cells.^{[2][3]}

Specifically, **Dimidazon** targets and binds to the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membranes.^{[2][3]} The D1 protein contains the binding site for plastoquinone (QB), a crucial mobile electron carrier. By occupying this site, **Dimidazon** competitively inhibits the binding of plastoquinone, thereby blocking the flow of electrons from the primary electron acceptor QA to QB.^{[2][3]}

This interruption of the electron transport chain has two major downstream consequences:

- **Cessation of ATP and NADPH Production:** The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the synthesis of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.
- **Oxidative Stress:** The accumulation of high-energy electrons at the beginning of the electron transport chain leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules cause lipid peroxidation, membrane damage, and ultimately, cell death.^[2]

The following diagram illustrates the signaling pathway of PSII inhibition by **Dimidazon**.



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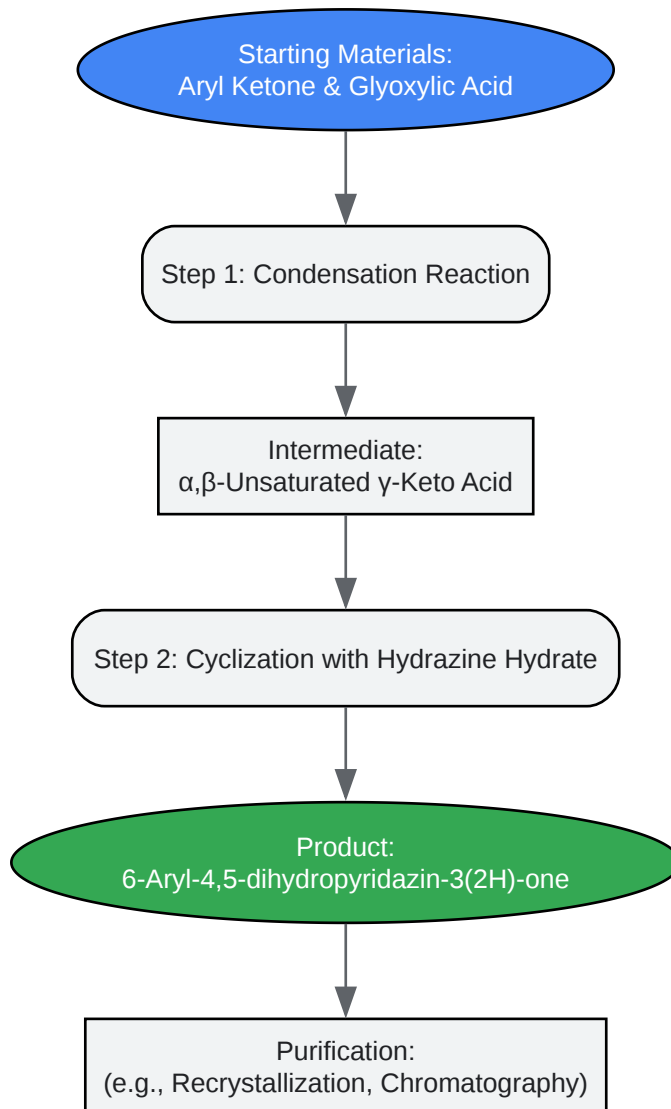
Caption: **Dimidazon** inhibits Photosystem II by blocking the D1 protein.

Synthesis

A specific, detailed experimental protocol for the synthesis of **Dimidazon** (4,5-dimethoxy-2-phenylpyridazin-3(2H)-one) is not readily available in the peer-reviewed literature. However, the synthesis of related pyridazinone derivatives generally follows a common pathway. A generalized workflow for the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one, a structurally similar core, is presented below. This should be considered a template and would require optimization for the specific synthesis of **Dimidazon**.

Generalized Experimental Workflow for Pyridazinone Synthesis

Generalized Synthesis Workflow for Pyridazinone Derivatives



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Caption: A generalized workflow for the synthesis of pyridazinone cores.

Quantitative Data

There is a significant lack of publicly available quantitative data regarding the biological activity of **Dimidazon**. While it is known to be a weak electron transport inhibitor, specific IC₅₀ values

for PSII inhibition are not reported in the literature reviewed. The available toxicological data is also limited and qualitative.

Parameter	Species	Value	Reference Notes
Acute Oral LD ₅₀	Rat	> 1000 mg/kg	Data from herbicide toxicology databases.
PSII Inhibition (IC ₅₀)	-	Data not available	-
Mammalian Cell Cytotoxicity	-	Data not available	-

Research on Non-Herbicidal Biological Activity

An extensive search of the scientific literature reveals a dearth of research into the non-herbicidal biological activities of **Dimidazon**. Studies on its effects on mammalian cells, specific enzymatic assays outside of plant photosynthesis, or its potential as a therapeutic agent are not available. The research focus for this compound appears to have been exclusively within the agricultural sector.

While some pyridazinone derivatives have been investigated for other biological activities, such as cardiovascular or anticancer effects, there is no evidence to suggest that **Dimidazon** has been a subject of such research.

Conclusion and Future Directions

Dimidazon is a pyridazinone herbicide with a well-understood, albeit general, mechanism of action involving the inhibition of Photosystem II in plants. While its utility in agriculture is established, its profile from the perspective of drug development and biomedical research is largely a blank slate. The lack of data on its effects in mammalian systems, including cytotoxicity, specific enzyme inhibition, and general pharmacology, presents a significant knowledge gap.

For researchers in drug development, **Dimidazon** and its analogs could represent a scaffold for further chemical exploration. However, any such endeavor would need to begin with

fundamental in vitro and in vivo studies to establish a basic biological and toxicological profile in non-plant systems. Future research could focus on:

- In vitro screening: Assessing the cytotoxicity of **Dimidazon** against a panel of human cancer cell lines and normal cell lines.
- Enzymatic assays: Screening **Dimidazon** against a broad range of mammalian enzymes to identify any potential off-target (non-PSII) activities.
- In vivo toxicology: Conducting more detailed toxicological studies in animal models to understand its pharmacokinetic and pharmacodynamic properties.

Until such studies are conducted, **Dimidazon** remains a compound of interest primarily within the field of agricultural science.

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